molecular formula C25H34N2OS B14668307 Carbonimidothioic acid, 3-pyridinyl-, O-(2,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester CAS No. 42754-19-8

Carbonimidothioic acid, 3-pyridinyl-, O-(2,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester

Cat. No.: B14668307
CAS No.: 42754-19-8
M. Wt: 410.6 g/mol
InChI Key: OYJQTABDXQASQK-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, O-(2,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-(2,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridinyl Core: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Carbonimidothioic Acid Group: This step may involve the reaction of the pyridinyl core with thiourea or related reagents under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carbonimidothioic acid with O-(2,5-dimethylcyclohexyl) and S-((4-(1,1-dimethylethyl)phenyl)methyl) groups. This can be achieved using standard esterification techniques, such as the use of acid chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbonimidothioic acid, 3-pyridinyl-, O-(2,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbonimidothioic acid group to amines or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Carbonimidothioic acid, 3-pyridinyl-, O-(2,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe or inhibitor, useful in studying enzyme mechanisms and pathways.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-(2,5-dimethylcyclohexyl) S-((4-(1,1-dimethylethyl)phenyl)methyl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **Carbonimid

Properties

CAS No.

42754-19-8

Molecular Formula

C25H34N2OS

Molecular Weight

410.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-[2-(2,5-dimethylcyclohexyl)pyridin-3-yl]carbamothioate

InChI

InChI=1S/C25H34N2OS/c1-17-8-9-18(2)21(15-17)23-22(7-6-14-26-23)27-24(28)29-16-19-10-12-20(13-11-19)25(3,4)5/h6-7,10-14,17-18,21H,8-9,15-16H2,1-5H3,(H,27,28)

InChI Key

OYJQTABDXQASQK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C2=C(C=CC=N2)NC(=O)SCC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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